![molecular formula C15H17NO3S2 B7632874 N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7632874.png)
N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide, also known as MPTC, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MPTC belongs to the class of sulfonamide compounds and has been shown to exhibit anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide involves its interaction with various cellular pathways. N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of immune and inflammatory responses. N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide has also been found to inhibit the Akt/mTOR pathway, which plays a crucial role in cell proliferation and survival.
Biochemical and Physiological Effects
N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide inhibits the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anti-inflammatory and anti-cancer properties. However, N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide has some limitations as well. It is not very water-soluble, which can make it difficult to administer in vivo. Additionally, more studies are needed to determine the optimal dosing and administration of N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide.
Orientations Futures
There are several future directions for the study of N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide. One potential direction is the investigation of its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Another direction is the exploration of its potential as a chemotherapeutic agent for various types of cancer. Additionally, more studies are needed to determine the optimal dosing and administration of N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide in vivo.
Méthodes De Synthèse
The synthesis of N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide involves a multi-step process that starts with the reaction of 4-methylbenzenesulfonyl chloride with 2-aminothiophene to form 2-(4-methylphenylsulfonyl)thiophene. This intermediate product is then treated with 2-(bromomethyl)propan-1-ol to form N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide.
Applications De Recherche Scientifique
N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propriétés
IUPAC Name |
N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c1-11-5-7-13(8-6-11)21(18,19)10-12(2)16-15(17)14-4-3-9-20-14/h3-9,12H,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABWWTRGQWUHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

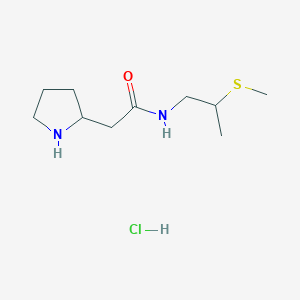
![methyl N-[2-fluoro-4-(thian-4-ylamino)phenyl]carbamate](/img/structure/B7632798.png)
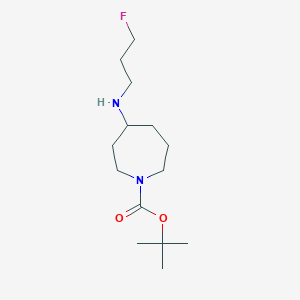
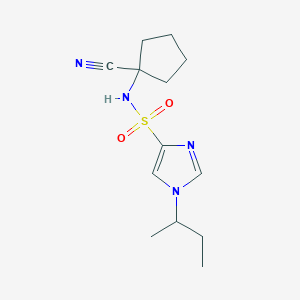
![(2R)-2-[4-(4-hydroxyphenyl)butan-2-ylamino]-N-methylpropanamide](/img/structure/B7632818.png)
![N-[1-(oxan-4-yl)propan-2-yl]-5-pyridin-2-yl-1H-pyrazol-4-amine](/img/structure/B7632825.png)
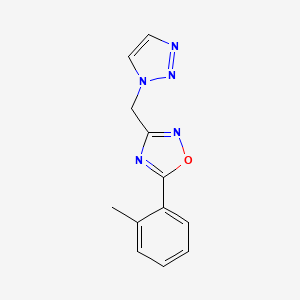
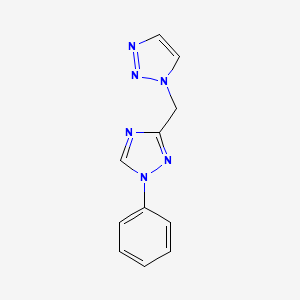
![N-[(5-fluoropyridin-2-yl)-phenylmethyl]-2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7632842.png)
![6-(2,6-dioxa-9-azaspiro[4.5]decane-9-carbonyl)-2-methyl-4H-1,4-benzothiazin-3-one](/img/structure/B7632850.png)
![Methyl 2-[4-[(4-chloro-3-methylphenyl)methylamino]piperidin-1-yl]acetate](/img/structure/B7632868.png)
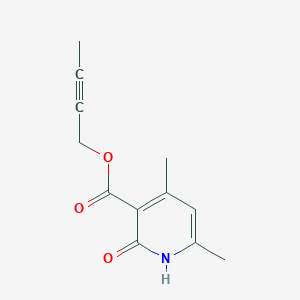
![N-[(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7632889.png)
![7-[[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]-4H-1,4-benzoxazin-3-one](/img/structure/B7632912.png)